molecular formula C20H21NO B6604983 3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2138376-40-4

3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one

Cat. No.: B6604983
CAS No.: 2138376-40-4
M. Wt: 291.4 g/mol
InChI Key: NEFGMXAGRPULNG-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[320]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of a Diels-Alder reaction, followed by various functional group transformations to introduce the benzyl, methyl, and phenyl groups . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 8-Azabicyclo[3.2.1]octane
  • 3-Azabicyclo[3.2.2]nonane
  • Tropane alkaloids

Uniqueness

Compared to these similar compounds, 3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one stands out due to its specific substitution pattern and bicyclic structure.

Properties

IUPAC Name

3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-20-12-17(16-10-6-3-7-11-16)18(20)19(22)21(14-20)13-15-8-4-2-5-9-15/h2-11,17-18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFGMXAGRPULNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1C(=O)N(C2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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